molecular formula C12H15BrO3 B3131013 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one CAS No. 347845-98-1

2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one

Cat. No.: B3131013
CAS No.: 347845-98-1
M. Wt: 287.15 g/mol
InChI Key: XJUQHNIDXRZSFM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (CAS 1835-02-5) is a brominated aryl ketone derivative characterized by methoxy substituents at the 3- and 4-positions of the phenyl ring. It is synthesized via bromination of acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone) in chloroform at room temperature, yielding 84% crystallized product . Key physical properties include a melting point of 81–83°C, a predicted boiling point of 326.5°C, and solubility in dichloromethane, ether, and methanol . The compound is stored under inert gas (N₂ or Ar) at 2–8°C due to its irritant hazard classification . It serves as a versatile intermediate in pharmaceuticals (e.g., lignin model synthesis , heterocyclic drug precursors ), and organic chemistry research.

Properties

IUPAC Name

2-bromo-1-(3,4-diethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQHNIDXRZSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one can be achieved through the bromination of 1-(3,4-diethoxyphenyl)ethan-1-one. This reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3,4-diethoxyphenyl)ethanol.

    Oxidation: Formation of 3,4-diethoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biological processes and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one and analogous brominated aryl ethanones, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Data for Brominated Aryl Ethanones

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield Key Applications Hazards References
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one 3,4-dimethoxy 259.1 81–83 84% Pharmaceutical intermediates, lignin models Irritant
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3,5-dimethoxy 259.1 Not reported 87% Synthetic chemistry, NMR studies Not reported
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one 3,4-difluoro 235.0 Not reported Not reported Thiazole intermediate synthesis Flammable, Corrosive
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 4-hydroxy 215.0 Not reported Not reported Adrenaline-type drug precursors Not reported

Biological Activity

Chemical Structure and Properties

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one is an organic compound characterized by its bromine substitution on the ethanone backbone, alongside a diethoxyphenyl group. Its molecular formula is C12H15BrO3C_{12}H_{15}BrO_3, and it typically appears as a solid with off-white to light grey coloration. The compound serves as an intermediate in various organic synthesis processes and has garnered attention for its potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through bromination of 3,4-diethoxyacetophenone using bromine in solvents such as chloroform. This reaction generally yields the desired product with a significant efficiency, often exceeding 80% under optimal conditions.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of the bromine atom. This allows the compound to engage in nucleophilic substitution reactions with various biomolecules, potentially leading to modifications in enzyme activity or interaction with cellular pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus species. The mechanism underlying this antimicrobial action often involves disruption of bacterial cell integrity or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on mammalian cell lines (e.g., L929 fibroblasts) revealed that certain concentrations of related compounds did not significantly induce cytotoxic effects, suggesting a favorable therapeutic index for further development.

Concentration (µM) Cell Viability (%)
20075
150101
10084
5081
2584
12107
6110

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of electron-donating groups on the aromatic ring enhances its reactivity and potential interaction with biological targets. Studies suggest that modifications to the phenyl group can significantly influence both antimicrobial and cytotoxic properties.

Case Studies and Research Findings

Several research articles have explored the biological implications of compounds related to this compound:

  • Antifungal Activity : A study investigated the antifungal potential of structurally similar compounds and found that specific substitutions increased activity against fungal pathogens. The findings suggest that the design of new derivatives could lead to more effective antifungal agents .
  • Inhibition Studies : Research has indicated that certain derivatives may act as inhibitors for key enzymes involved in metabolic pathways. For instance, some compounds showed promise as carbonic anhydrase inhibitors, which could have implications for treating conditions like glaucoma and obesity .
  • Comparative Analysis : A comparative study highlighted how variations in substituents on the aromatic rings of related compounds affect their bioactivity profiles. This emphasizes the importance of targeted structural modifications in the development of new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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